molecular formula C13H13NO2 B1416615 (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate CAS No. 288309-15-9

(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate

Cat. No.: B1416615
CAS No.: 288309-15-9
M. Wt: 215.25 g/mol
InChI Key: QJDAMUGGTNWDHJ-YFHOEESVSA-N
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Description

(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate: is a chemical compound that belongs to the class of acrylates. It is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to an ethyl ester of a methylacrylate. This compound is known for its versatility and is frequently employed in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate typically involves the reaction of ethyl acrylate with 3-cyanobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involving this compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, amines

Major Products Formed:

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Alcohols, reduced forms

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In organic synthesis, (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the materials science field, this compound is used in the production of polymers and other advanced materials. Its properties contribute to the development of materials with specific characteristics, such as improved strength or flexibility.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate involves its interaction with molecular targets, such as enzymes or receptors. The cyano group and the ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 2,3-epoxy-2-methyl-3-phenylpropionate: This compound shares a similar ester functionality but differs in the presence of an epoxy group instead of a cyano group.

    Methyl 2-methyl-3-phenyloxirane-2-carboxylate: Similar to the above compound, it contains an oxirane ring and a methyl ester group.

Uniqueness: The presence of the cyano group in (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl (Z)-3-(3-cyanophenyl)-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)10(2)7-11-5-4-6-12(8-11)9-14/h4-8H,3H2,1-2H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDAMUGGTNWDHJ-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=CC=C1)C#N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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